Cardiac Safety: QTc Prolongation Compared to Halofantrine
In a randomized, double-blind, crossover study in 13 healthy male volunteers, a single oral dose of 80 mg artemether / 480 mg lumefantrine (co-artemether) resulted in no change from baseline in QTc interval. In contrast, a single oral dose of 500 mg halofantrine induced a mean maximum QTc increase of 28 ms. The QTc prolongation with halofantrine was positively correlated with drug exposure, whereas no such effect was seen with lumefantrine [1].
| Evidence Dimension | Mean maximum QTc interval increase from baseline |
|---|---|
| Target Compound Data | 0 ms (no change) |
| Comparator Or Baseline | Halofantrine: 28 ms mean increase |
| Quantified Difference | 28 ms difference; QTc unchanged with lumefantrine vs. significant increase with halofantrine |
| Conditions | Randomized double-blind crossover study; 13 healthy male volunteers; fed single oral dose of 80/480 mg co-artemether vs. 500 mg halofantrine |
Why This Matters
This establishes a clear cardiac safety advantage for lumefantrine over its structural analog halofantrine, a critical factor for procurement in settings where ECG monitoring is limited or patient populations are at higher risk for arrhythmias.
- [1] Bindschedler, M., et al. (2002). Comparison of the cardiac effects of the antimalarials co-artemether and halofantrine in healthy participants. The American Journal of Tropical Medicine and Hygiene, 66(3), 293-298. View Source
